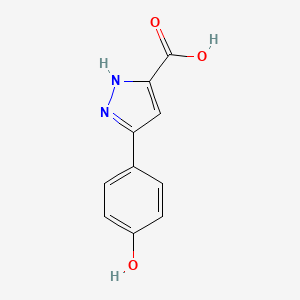

3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 1093649-88-7

Cat. No.: VC2907636

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1093649-88-7 |

|---|---|

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H8N2O3/c13-7-3-1-6(2-4-7)8-5-9(10(14)15)12-11-8/h1-5,13H,(H,11,12)(H,14,15) |

| Standard InChI Key | YAYDMJNTBGROTD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)O |

| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)O |

Introduction

3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. It features a hydroxyl group at the para position of the phenyl ring and a carboxylic acid group at the 5-position of the pyrazole ring. The molecular formula of this compound is not explicitly provided in the available sources, but its molecular weight is 204.18 g/mol.

Synthesis and Chemical Reactions

The synthesis of 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves starting materials such as phenol derivatives and hydrazine derivatives, followed by cyclization reactions under acidic or basic conditions. The reaction conditions significantly influence the yield and purity of the final product.

Synthesis Pathways:

-

Starting Materials: Phenol derivatives and hydrazine derivatives.

-

Reaction Conditions: Acidic or basic conditions.

-

Influence of Conditions: Temperature and solvent choice affect yield and purity.

Reactivity Factors:

-

pH: Influences the type of attack (electrophilic or nucleophilic).

-

Temperature: Affects reaction rates and product formation.

Biological Applications and Research Findings

3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid has potential applications in pharmaceuticals and agrochemicals. Its structure allows for modifications that enhance biological activity and chemical stability. Studies have shown that modifications to the pyrazole structure can enhance binding affinity and selectivity towards target enzymes, indicating a structure-activity relationship critical for drug development.

Applications:

-

Pharmaceuticals: Potential for drug development due to its structure-activity relationship.

-

Agrochemicals: Versatility in chemical modifications enhances its utility.

Market Availability

3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid is available from various suppliers, including EvitaChem and Biosynth, with prices varying based on quantity and supplier .

Future Directions:

-

Biological Studies: Investigate its interactions with enzymes and receptors.

-

Chemical Modifications: Enhance its stability and activity through structural modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume